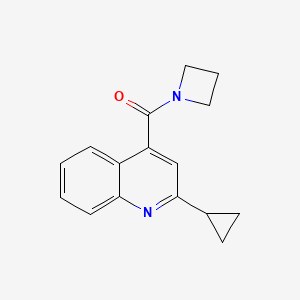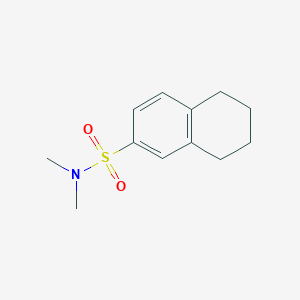
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide, also known as BDFPC, is a chemical compound that has gained significant attention in scientific research. BDFPC belongs to the pyrazole family of compounds and has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has also been shown to interact with certain ion channels in the brain, including the voltage-gated sodium channel.
Biochemical and Physiological Effects
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function in animal models of neurodegenerative diseases. 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has also been shown to have analgesic and anti-anxiety effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in lab experiments is its relatively low toxicity and high selectivity for certain neurotransmitter systems. However, one limitation of using 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide. Some possible areas of focus include:
1. Further exploration of the pharmacological properties of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide, including its effects on other neurotransmitter systems and ion channels.
2. Investigation of the potential therapeutic applications of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in the treatment of neurodegenerative diseases and other neurological disorders.
3. Development of new synthesis methods for 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide that improve its solubility and purity.
4. Investigation of the potential side effects and toxicity of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in animal models and in humans.
5. Exploration of the potential interactions between 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide and other drugs or compounds.
Méthodes De Synthèse
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-difluorophenylhydrazine with benzyl isocyanide, followed by the addition of 4-chlorobutyric acid. The resulting compound is then subjected to a series of purification steps to obtain 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in its pure form.
Applications De Recherche Scientifique
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been shown to have a variety of pharmacological properties, including anti-inflammatory, analgesic, and anti-anxiety effects. 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has also been studied for its potential neuroprotective properties, with some studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c18-14-6-15(19)8-16(7-14)21-17(23)13-9-20-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYBYOBSZMQOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)



![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)

![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)
![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)

![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)